molecular formula C13H10N2 B1463281 4-(2-Methyl-5-pyridyl)benzonitrile CAS No. 1187170-20-2

4-(2-Methyl-5-pyridyl)benzonitrile

Cat. No.: B1463281
CAS No.: 1187170-20-2
M. Wt: 194.23 g/mol
InChI Key: TYQLXNKODYDCFO-UHFFFAOYSA-N
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Description

4-(2-Methyl-5-pyridyl)benzonitrile is an organic compound with the molecular formula C13H10N2 It is characterized by a benzonitrile group attached to a pyridine ring, which is further substituted with a methyl group

Scientific Research Applications

4-(2-Methyl-5-pyridyl)benzonitrile has several applications in scientific research:

Future Directions

While specific future directions for “4-(2-Methyl-5-pyridyl)benzonitrile” are not mentioned in the available resources, similar compounds have been highlighted for their potential in various optical applications . This suggests that “this compound” could also have potential applications in this area.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-5-pyridyl)benzonitrile typically involves the reaction of 2-methyl-5-bromopyridine with benzonitrile under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-5-pyridyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(2-Methyl-5-pyridyl)benzonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methyl-5-pyridyl)benzonitrile is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature can result in different binding affinities and selectivities compared to its analogs .

Properties

IUPAC Name

4-(6-methylpyridin-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-10-2-5-13(9-15-10)12-6-3-11(8-14)4-7-12/h2-7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQLXNKODYDCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801291937
Record name 4-(6-Methyl-3-pyridinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187170-20-2
Record name 4-(6-Methyl-3-pyridinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Methyl-3-pyridinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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